molecular formula C4H6O2 B1199171 1,2,3,4-Diepoxybutane CAS No. 298-18-0

1,2,3,4-Diepoxybutane

Cat. No. B1199171
CAS RN: 298-18-0
M. Wt: 86.09 g/mol
InChI Key: ZFIVKAOQEXOYFY-IMJSIDKUSA-N
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Description

1,2,3,4-Diepoxybutane, also known as butane diepoxide, butadiene diepoxide, or 2,2’-Bioxirane, is an epoxide which is a colorless liquid at room temperature . It is highly reactive, more than other ethers . An epoxide is a cyclic ether that contains a three atom ring that comes close to an equilateral triangle . The primary structure of an epoxide contains two carbon atoms and a hydrocarbon attached to an oxygen atom . It polymerizes in the presence of catalysts or when heated . It’s hydrophilic, very flammable and easily ignited by heat or sparks . Diepoxybutane is used as a chemical intermediate, as a curing agent for polymers, as a cross-linking agent for textiles, and as a preservative .


Synthesis Analysis

1,2,3,4-Diepoxybutane (DEB) is a strongly genotoxic diepoxide hypothesized to be the ultimate carcinogenic metabolite of the common industrial chemical and environmental carcinogen 1,3-butadiene . DEB is a bis-electrophile capable of cross-linking cellular biomolecules to form DNA-DNA and DNA-protein cross-links (DPCs), which are thought to play a central role in its biological activity .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Diepoxybutane consists of a cyclic ether with a three atom ring that comes close to an equilateral triangle . The primary structure of an epoxide contains two carbon atoms and a hydrocarbon attached to an oxygen atom .


Chemical Reactions Analysis

1,2,3,4-Diepoxybutane is highly reactive and is incompatible with acids, bases, and oxidizing agents . It reacts with 4- (4’-nitrobenzyl)pyridine and also reacts with alcohols, amines, phenols .


Physical And Chemical Properties Analysis

1,2,3,4-Diepoxybutane is a colorless to yellow liquid . It is highly flammable, water soluble, and slowly hydrolyzes in water .

Scientific Research Applications

  • DNA-Protein Cross-Linking : DEB is known to cross-link cellular biomolecules, forming DNA-DNA and DNA-protein cross-links. This ability plays a central role in its biological activity, influencing outcomes such as genotoxicity (Michaelson-Richie et al., 2010).

  • Molecular Structure Studies : Research on the molecular structure of DEB in the vapor phase has contributed to a deeper understanding of its chemical properties and potential interactions (Smith & Kohl, 1972).

  • Genotoxicity and Mutagenesis : Studies have demonstrated the genotoxic and mutagenic properties of DEB, particularly in relation to its role as a metabolite of 1,3-butadiene. This includes investigations into the formation of DNA-DNA and DNA-protein cross-links in various cell types (Gherezghiher et al., 2013).

  • Carcinogenic Potential : DEB is recognized for its potential as a human carcinogen. Its use in research often revolves around its carcinogenic properties and the mechanisms underlying these effects (Report on carcinogens, 2020).

  • Synthesis and Characterization : Research has also focused on the synthesis and characterization of DEB, including its formation from 1,3-butadiene monoxide. Understanding its synthesis is crucial for both industrial applications and scientific research (Mel’nik et al., 1997).

  • DNA Damage and Repair Mechanisms : Studies have explored the specific types of DNA damage induced by DEB, such as the formation of exocyclic deoxyadenosine adducts and DNA bending. These insights are valuable for understanding the cellular mechanisms of DNA repair and the impact of DEB on genetic stability (Seneviratne et al., 2010; Millard et al., 2012).

Safety And Hazards

1,2,3,4-Diepoxybutane is highly toxic and can cause severe skin burns and eye damage . It is also toxic if swallowed, fatal in contact with skin, and may cause cancer . It is highly flammable and releases flammable gas in contact with water .

properties

IUPAC Name

(2R)-2-[(2R)-oxiran-2-yl]oxirane
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InChI

InChI=1S/C4H6O2/c1-3(5-1)4-2-6-4/h3-4H,1-2H2/t3-,4-/m1/s1
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InChI Key

ZFIVKAOQEXOYFY-QWWZWVQMSA-N
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Canonical SMILES

C1C(O1)C2CO2
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Isomeric SMILES

C1[C@@H](O1)[C@H]2CO2
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Molecular Formula

C4H6O2
Record name D,L-1,2:3,4-DIEPOXYBUTANE
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DSSTOX Substance ID

DTXSID9020455, DTXSID801031195
Record name dl-Diepoxybutane
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Molecular Weight

86.09 g/mol
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Physical Description

D,l-1,2:3,4-diepoxybutane is a colorless to yellow liquid. (NTP, 1992)
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Boiling Point

291 °F at 760 mmHg (NTP, 1992)
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Flash Point

114 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992)
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Density

1.1157 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

3.9 mmHg at 68 °F (NTP, 1992)
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Product Name

Erythritol anhydride

CAS RN

298-18-0, 30419-67-1, 564-00-1
Record name D,L-1,2:3,4-DIEPOXYBUTANE
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Record name (2R,2′R)-2,2′-Bioxirane
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Melting Point

39 °F (NTP, 1992)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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